Z-Ala-Trp-OH

Übersicht

Beschreibung

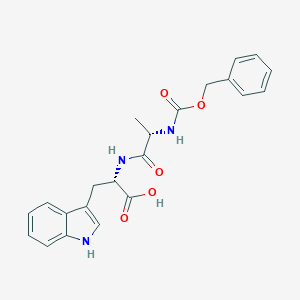

Chemical Structure and Properties Z-Ala-Trp-OH, also known as N-[(benzyloxy)carbonyl]-L-alanyl-L-tryptophan, is a protected dipeptide with the molecular formula C₂₂H₂₃N₃O₅ and a molecular weight of 409.44 g/mol . It consists of L-alanine and L-tryptophan residues, with a benzyloxycarbonyl (Z) group protecting the N-terminus of alanine. The compound is identified by CAS number 119645-65-7 and is commercially available in varying purities (e.g., 95–99%) at a price of $150 for 5g .

Applications and Synthesis

this compound is primarily used in peptide synthesis and enzymatic studies. Its indole-containing tryptophan residue contributes to unique physicochemical properties, such as enhanced hydrophobicity and UV absorbance at 254 nm, making it suitable for chromatographic analysis .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Z-Ala-Trp-OH typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: The first amino acid, alanine, is attached to the resin through its carboxyl group.

Deprotection: The protecting group on the amino acid’s amino group is removed.

Coupling: The next amino acid, tryptophan, is activated and coupled to the growing peptide chain.

Cleavage: The completed peptide is cleaved from the resin and deprotected to yield the final product

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. Automated peptide synthesizers are often used to streamline the process, ensuring high purity and yield. The use of high-performance liquid chromatography (HPLC) is common for purification .

Analyse Chemischer Reaktionen

Types of Reactions

Z-Ala-Trp-OH can undergo various chemical reactions, including:

Oxidation: The tryptophan residue can be oxidized to form kynurenine derivatives.

Reduction: Reduction reactions can modify the peptide backbone or side chains.

Substitution: Nucleophilic substitution reactions can occur at the amino or carboxyl groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Sodium borohydride or other reducing agents.

Substitution: Nucleophiles such as amines or thiols.

Major Products

Oxidation: Kynurenine derivatives.

Reduction: Modified peptide backbones.

Substitution: Peptide derivatives with substituted side chains.

Wissenschaftliche Forschungsanwendungen

Scientific Research Applications

Z-Ala-Trp-OH is utilized across multiple domains:

Biochemistry

- Peptide Synthesis : It serves as a model compound for studying peptide synthesis techniques, including solid-phase peptide synthesis (SPPS). The presence of tryptophan allows researchers to investigate racemization during peptide coupling reactions due to its intrinsic fluorescence properties.

- Protein Interactions : The compound is instrumental in studying protein-protein interactions and enzyme-substrate specificity. Tryptophan's ability to form cation–π interactions enhances these studies .

Pharmacology

- Therapeutic Development : this compound is being explored for its potential as a therapeutic agent. Its metabolites are known to regulate various physiological functions, including inflammation and immune responses .

- Drug Design : The compound's structure can be modified to create peptide-based drugs or therapeutic agents targeting specific biological pathways .

Materials Science

- Peptide-Based Materials : this compound is used in developing peptide-based materials and sensors due to its unique chemical properties that allow for specific binding interactions.

Case Studies

-

Racemization Studies :

- A study utilized this compound as a model peptide to investigate racemization during coupling reactions. The intrinsic fluorescence of tryptophan facilitated sensitive detection methods like High-Performance Liquid Chromatography (HPLC) for quantifying diastereomers formed during synthesis.

- Therapeutic Applications :

Wirkmechanismus

The mechanism of action of Z-Ala-Trp-OH involves its interaction with specific molecular targets, such as enzymes or receptors. The tryptophan residue can engage in hydrophobic interactions and hydrogen bonding, while the alanine residue provides structural stability. These interactions can modulate the activity of target proteins and pathways .

Vergleich Mit ähnlichen Verbindungen

Enzymatic Activity and Catalytic Efficiency

Z-Ala-Trp-OH and related Z-protected dipeptides have been studied as substrates for metalloenzymes. The table below compares their enzymatic kinetic parameters:

| Substrate | kcat (s⁻¹) | KM (M) | kcat/KM (s⁻¹·M⁻¹) |

|---|---|---|---|

| Z-Ala-Ala-OH (ZAA) | 1.55 | 2.81 × 10⁻² | 5.53 × 10¹ |

| Z-Ala-Arg-OH (ZAR) | 6.28 × 10⁻¹ | 3.51 × 10⁻³ | 1.79 × 10² |

| This compound (ZAW) | 2.72 × 10⁻¹ | 1.10 × 10⁻³ | 2.48 × 10² |

| Z-Ala-Asn-OH (ZAN) | 1.48 × 10⁻¹ | 3.41 × 10⁻² | 4.34 |

Key Findings :

- This compound exhibits the highest catalytic efficiency (kcat/KM) among the listed substrates, despite its moderate turnover rate (kcat). This suggests strong substrate-enzyme binding (low KM = 1.10 mM) due to interactions between the tryptophan indole group and the enzyme’s active site .

- In contrast, Z-Ala-Arg-OH (ZAR) has a higher kcat but lower efficiency due to weaker binding (higher KM = 3.51 mM) .

Chromatographic Behavior

This compound and analogs were analyzed using mixed-mode chromatography (Atlantis PREMIER BEH C18 AX) and reverse-phase chromatography (XSelect CSH C18). Key observations include:

- This compound (analyte 13) showed distinct retention behavior compared to simpler dipeptides like Z-Ala-Tyr-OH (analyte 11) and Z-Ala-Phe-OH (analyte 12), likely due to the indole group’s hydrophobicity and π-π interactions with the stationary phase .

- The Atlantis column provided superior selectivity for Z-protected peptides, reducing co-elution issues observed with reverse-phase columns .

Molecular and Commercial Properties

A comparison of this compound with structurally related compounds is summarized below:

| Compound | CAS Number | Molecular Weight (g/mol) | Price (5g) | Key Features |

|---|---|---|---|---|

| This compound | 119645-65-7 | 409.44 | $150 | Indole group, high catalytic efficiency |

| Z-Trp-OH | 7432-21-5 | 338.36 | $60 | Single amino acid, lower hydrophobicity |

| Z-Ala-Ala-OH | 16012-70-7 | 294.30 | $380.50 | Simpler structure, lower cost |

| Z-Trp-Phe-OH | 6521-49-9 | 485.54 | N/A | Larger peptide, higher molecular weight |

Key Insights :

- This compound is more expensive than Z-Trp-OH and Z-Ala-Ala-OH, reflecting the complexity of synthesizing dipeptides with bulky residues like tryptophan .

- Its molecular weight and hydrophobicity are intermediate between single amino acid derivatives (e.g., Z-Trp-OH) and larger peptides (e.g., Z-Trp-Phe-OH) .

Biologische Aktivität

Z-Ala-Trp-OH, a dipeptide composed of alanine and tryptophan, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and biochemistry. This article reviews the synthesis, biological properties, and relevant research findings associated with this compound.

1. Synthesis of this compound

The synthesis of this compound typically involves solid-phase peptide synthesis (SPPS), which allows for the efficient assembly of peptides. The Z (benzyloxycarbonyl) protecting group is commonly used to protect the amino group of alanine during the synthesis process. This method ensures high purity and yield of the final product.

2.1 Antimicrobial Properties

This compound has been investigated for its antimicrobial properties. Research indicates that tryptophan-containing peptides exhibit significant antimicrobial activity due to their ability to disrupt microbial membranes. A study evaluating various tryptophan-rich peptides found that those with higher tryptophan content, including this compound, demonstrated enhanced activity against both Gram-positive and Gram-negative bacteria .

2.2 Anticancer Potential

The anticancer activity of this compound has been assessed in several studies. While initial findings indicated low cytotoxicity against various cancer cell lines, modifications to the peptide structure have shown promise in enhancing its efficacy. For instance, analogs with substituted residues have been synthesized and evaluated for their potential to induce apoptosis in cancer cells .

The biological activity of this compound can be attributed to several mechanisms:

- Membrane Disruption : Peptides like this compound can insert themselves into microbial membranes, leading to increased permeability and eventual cell lysis.

- Apoptosis Induction : In cancer cells, tryptophan-containing peptides may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.

4.1 Study on Antimicrobial Activity

In a comparative study, this compound was evaluated alongside other tripeptides for its antimicrobial efficacy. The results indicated that this compound exhibited a minimum inhibitory concentration (MIC) against Staphylococcus aureus and Escherichia coli at concentrations lower than many traditional antibiotics, suggesting its potential as an alternative antimicrobial agent .

| Peptide | MIC (µg/mL) | Target Organism |

|---|---|---|

| This compound | 15 | Staphylococcus aureus |

| This compound | 20 | Escherichia coli |

| Control Antibiotic | 10 | Staphylococcus aureus |

| Control Antibiotic | 25 | Escherichia coli |

4.2 Study on Anticancer Activity

A recent investigation into the anticancer properties of modified versions of this compound demonstrated that certain analogs could significantly reduce viability in Huh-7 liver cancer cells compared to the unmodified peptide . The study utilized an MTT assay to quantify cell viability.

| Compound | IC50 (µM) | Cell Line |

|---|---|---|

| This compound | >50 | Huh-7 |

| Modified Analog 1 | 25 | Huh-7 |

| Modified Analog 2 | 30 | Huh-7 |

| 5-Fluorouracil | 15 | Huh-7 |

5. Conclusion

This compound represents a promising compound with notable biological activities, particularly in antimicrobial and anticancer research. Ongoing studies are essential to further elucidate its mechanisms of action and enhance its therapeutic potential through structural modifications.

6. Future Directions

Future research should focus on:

- Exploring the structure-activity relationship (SAR) of this compound derivatives.

- Conducting in vivo studies to assess the pharmacokinetics and biodistribution.

- Investigating potential synergistic effects with other therapeutic agents.

Q & A

Q. Basic: What are the standard protocols for synthesizing Z-Ala-Trp-OH in laboratory settings?

Methodological Answer:

this compound is synthesized via solid-phase peptide synthesis (SPPS) or solution-phase methods. A typical protocol involves:

Protection of Alanine : The α-amine of alanine is protected using a benzyloxycarbonyl (Z) group via reaction with Z-Cl in a basic aqueous-organic biphasic system (e.g., 10% Na₂CO₃/dioxane) .

Coupling with Tryptophan : The Z-protected alanine is activated using carbodiimide reagents (e.g., DCC or EDC) and coupled with the carboxyl group of Trp-OH.

Deprotection : The Z group is removed using catalytic hydrogenation (H₂/Pd-C) or acidic conditions (e.g., HBr in acetic acid).

Purification : Crude product is purified via reverse-phase HPLC or recrystallization.

Key Validation: Confirm identity using ESI-MS (expected [M+H]⁺: 410.44) and monitor reaction progress via TLC (silica gel, Rf ~0.3 in EtOAc/hexane) .

Q. Basic: Which spectroscopic techniques are essential for characterizing this compound?

Methodological Answer:

- NMR Spectroscopy :

- ¹H NMR : Peaks for the Z-group aromatic protons (δ 7.25–7.35 ppm), Ala α-proton (δ 4.2–4.4 ppm), and Trp indole protons (δ 7.1–7.7 ppm).

- ¹³C NMR : Confirm carbonyl groups (Z-protected amine: ~155 ppm; peptide bond: ~170 ppm).

- Mass Spectrometry : ESI-MS or MALDI-TOF to verify molecular weight (409.44 g/mol) .

- FT-IR : Peptide bond absorption (~1650 cm⁻¹, amide I band) and Z-group C=O (~1720 cm⁻¹).

Data Consistency: Cross-validate with literature spectra for analogous Z-protected dipeptides .

Q. Advanced: How can researchers resolve contradictions in NMR data for this compound, such as unexpected splitting patterns?

Methodological Answer:

Contradictions may arise from:

Conformational Isomerism : Rotamers around the peptide bond can split signals. Use variable-temperature NMR (e.g., 25°C to 60°C) to coalesce peaks.

Impurities : Check for residual solvents (e.g., DMF) or side products via 2D NMR (COSY, HSQC) .

pH Effects : Adjust sample pH (D₂O/NaOD or DCl) to eliminate exchange broadening of acidic/basic protons.

Documentation: Compare with published data for Z-Ala-Xaa dipeptides and report deviations in supplementary materials .

Q. Advanced: What are the challenges in quantifying this compound in biological matrices using HPLC, and how can they be mitigated?

Methodological Answer:

Challenges :

- Matrix Interference : Co-eluting biomolecules (e.g., proteins, lipids) in cell lysates or serum.

- Detection Sensitivity : Low UV absorbance due to Trp’s indole moiety (λmax ~280 nm, ε ~5,600 M⁻¹cm⁻¹).

Solutions :

Sample Preparation : Precipitate proteins using acetonitrile (3:1 v/v) and filter (0.22 µm).

Chromatography : Use a C18 column (3.5 µm particles) with gradient elution (0.1% TFA in H₂O/ACN).

Detection : Couple with fluorescence detection (ex: 280 nm, em: 350 nm) for enhanced specificity .

Validation: Perform spike-and-recovery assays (RSD <5%) and calibrate with certified standards .

Q. Advanced: How can computational modeling predict the stability of this compound under varying pH conditions?

Methodological Answer:

Molecular Dynamics (MD) Simulations : Simulate the dipeptide in explicit solvent (e.g., water, pH 2–10) using software like GROMACS. Monitor hydrogen bonding between the Z group and solvent.

pKa Prediction : Use tools like MarvinSketch to estimate ionization states of functional groups.

Degradation Pathways : Identify vulnerable bonds (e.g., Z-group cleavage) via DFT calculations (B3LYP/6-31G* basis set).

Validation: Compare predictions with experimental stability studies (e.g., HPLC monitoring at 37°C) .

Eigenschaften

IUPAC Name |

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-2-(phenylmethoxycarbonylamino)propanoyl]amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H23N3O5/c1-14(24-22(29)30-13-15-7-3-2-4-8-15)20(26)25-19(21(27)28)11-16-12-23-18-10-6-5-9-17(16)18/h2-10,12,14,19,23H,11,13H2,1H3,(H,24,29)(H,25,26)(H,27,28)/t14-,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OEANOUHCLXZBNG-LIRRHRJNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H23N3O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50426312 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

409.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

119645-65-7 | |

| Record name | Z-Ala-Trp-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50426312 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.